3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C29H26FNO5 and a molecular weight of 487.52 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorobenzyl group, and a pyridinedicarboxylate core
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of the benzyloxy group: This step involves the protection of the phenol group followed by benzylation using benzyl bromide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a piperidine ring.
Substitution: The benzyloxy and fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and a reduction in blood pressure. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate the activity of various enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with a similar mechanism of action but different substituents on the dihydropyridine ring.
Nicardipine: Similar in structure and function, used in the treatment of hypertension and angina.
Properties
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FNO5/c1-34-28(32)25-17-31(16-20-11-13-23(30)14-12-20)18-26(29(33)35-2)27(25)22-9-6-10-24(15-22)36-19-21-7-4-3-5-8-21/h3-15,17-18,27H,16,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGIGCIQAJVFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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